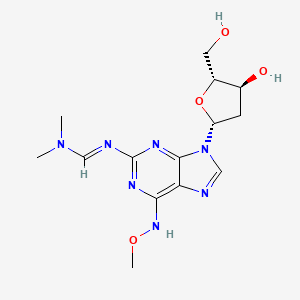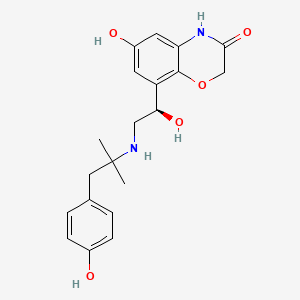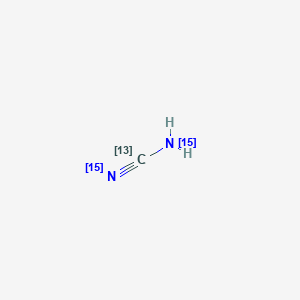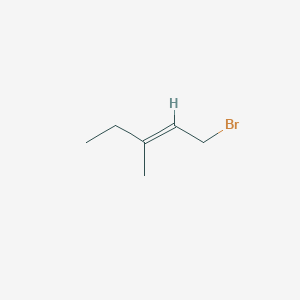
(E)-1-Bromo-3-methyl-2-pentene
説明
“(E)-1-Bromo-3-methyl-2-pentene” is an organic compound with the molecular formula C6H11Br . It belongs to the class of alkenes, which are hydrocarbons that contain a carbon-carbon double bond . The “E” in its name indicates that the higher priority groups on either side of the double bond are on opposite sides .
Molecular Structure Analysis
The molecular structure of “this compound” involves a carbon-carbon double bond, which is characteristic of alkenes . The compound has a bromine atom attached, making it a haloalkene . The “E” configuration indicates that the bromine atom and the highest-priority group on the other carbon of the double bond are on opposite sides .科学的研究の応用
Molecular Structure Analysis
The molecular structure of isomers of 3-methyl pentene-2, including (E)-1-Bromo-3-methyl-2-pentene, has been studied using electron diffraction. This research is crucial for understanding the molecular configuration and bond distances in such compounds (Geise et al., 1973).
Chemical Synthesis and Reactions
This compound has been synthesized starting from 2-acetyl-γ-butyrolactone. This synthesis process is significant for creating various trimethylsilyl- and halogen-substituted methylpentenes, which are useful in chemical research and industrial applications (Münstedt et al., 1984).
Reaction Mechanism Studies
The reaction of methyl 2,3-pentadienoate with bromine, leading to the formation of 4-bromo-5-methyl-5H-furan-2-one, has been studied. Understanding these reaction mechanisms helps in the development of new synthetic pathways and compounds (Font et al., 1990).
Thermodynamic Analysis
Research on the thermodynamics of vinyl ethers, including 3-methoxy-4-methyl-2-pentene, provides insights into the stability and configurational assignments of these compounds. Such studies are essential for predicting reaction outcomes in organic synthesis (Taskinen, 1974).
Polymer Research
Poly-4-methyl-1-pentene, closely related to this compound, is used in energy storage applications and as a dielectric material in capacitors. The study of these polymers contributes to advancements in materials science and energy storage technologies (Ghule et al., 2021).
NMR Spectroscopy in Polymer Analysis
The structure of poly-4-methyl-1-pentene has been studied using 13C nuclear magnetic resonance spectroscopy, highlighting the importance of NMR in understanding polymer structures and the processes in polymerization (Mizuno & Kawachi, 1992).
Gas-Phase Chemical Reactions
The study of gas-phase reactions, such as those involving E-3-penten-2-one, sheds light on molecular behavior and reaction mechanisms in the gas phase. This research is crucial for understanding atmospheric chemistry and designing industrial chemical processes (Andresen et al., 2022).
特性
IUPAC Name |
(E)-1-bromo-3-methylpent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h4H,3,5H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUPHKHXDIJFU-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CBr)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)
![1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine](/img/structure/B3331998.png)

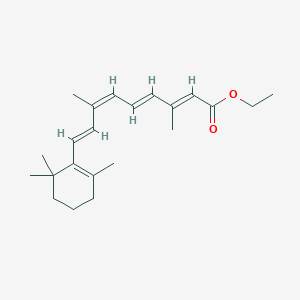
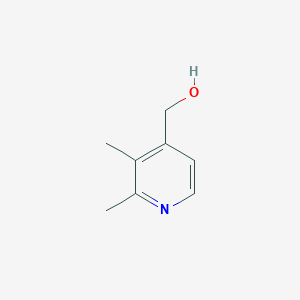
![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)

![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)

